Flufenpyr-ethyl
Flufenpyr-ethyl
Flufenpyr-ethyl is an ethyl ester resulting from the formal condesnation of the carboxy group of flufenpyr with ethanol. It is used as a contact herbicide for the control of broad-leaved weeds. It acts as a protoporphyrinogen oxidase inhibitor, causing protoporphyrins to accumulate, damaging the membrane structure and cellular function. No longer approved for use in the European Union. It has a role as a herbicide, an agrochemical and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is an ethyl ester, an aromatic ether, a pyridazinone, a member of monofluorobenzenes and a member of monochlorobenzenes. It derives from a flufenpyr.
Brand Name:
Vulcanchem
CAS No.:
188489-07-8
VCID:
VC20891185
InChI:
InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3
SMILES:
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl
Molecular Formula:
C16H13ClF4N2O4
Molecular Weight:
408.73 g/mol
Flufenpyr-ethyl
CAS No.: 188489-07-8
Cat. No.: VC20891185
Molecular Formula: C16H13ClF4N2O4
Molecular Weight: 408.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Flufenpyr-ethyl is an ethyl ester resulting from the formal condesnation of the carboxy group of flufenpyr with ethanol. It is used as a contact herbicide for the control of broad-leaved weeds. It acts as a protoporphyrinogen oxidase inhibitor, causing protoporphyrins to accumulate, damaging the membrane structure and cellular function. No longer approved for use in the European Union. It has a role as a herbicide, an agrochemical and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is an ethyl ester, an aromatic ether, a pyridazinone, a member of monofluorobenzenes and a member of monochlorobenzenes. It derives from a flufenpyr. |
|---|---|
| CAS No. | 188489-07-8 |
| Molecular Formula | C16H13ClF4N2O4 |
| Molecular Weight | 408.73 g/mol |
| IUPAC Name | ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate |
| Standard InChI | InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | DNUAYCRATWAJQE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl |
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